molecular formula C6H3BrClN3 B1380397 6-Bromo-3-chloroimidazo[1,2-a]pyrazine CAS No. 1239441-36-1

6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Cat. No. B1380397
M. Wt: 232.46 g/mol
InChI Key: RLWTZNHOPYIRHE-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H3BrClN3 . It is a light yellow solid and is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is 1S/C6H3BrClN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a light yellow solid . It has a molecular weight of 232.47 . The compound should be stored at a temperature between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Characterization : Research has explored various synthetic pathways to create compounds related to 6-Bromo-3-chloroimidazo[1,2-a]pyrazine. One approach involves the synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines, starting from 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine treated with N-bromosuccinimide, leading to the intermediate 2-bromo-2-(6-chloropyrazin-2-yl)-1-ethoxyethanol. Further cyclization with 2-aminopyridines yields the final product (Collins Michael Raymond et al., 2010). Another method focuses on the convergent synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, employing a one-pot reaction for the core 6-chloroimidazo[1,2-b]pyridazine structure, followed by an SNAr reaction with phenols to introduce the etherification (Kazuhisa Ishimoto et al., 2013).

Industrial Applications and Process Optimization : The 3-aminoimidazo[1,2-a]pyrazine scaffold, significant in various drugs, is accessible through the Groebke–Blackburn–Bienaymé cyclisation. This method has been scaled up, showcasing the potential for industrial application and process efficiency in producing 3-aminoimidazo[1,2-a]pyrazines (M. Baenziger et al., 2017).

Advancements in Arylation Techniques : Direct arylation methods have been developed for imidazo[1,2-b]pyridazines, offering a pathway to synthesize 3-(hetero)arylimidazo[1,2-b]pyridazines. This technique involves microwave-assisted Suzuki coupling and Pd-catalysed arylation, indicating a significant advancement in the field of organic synthesis (A. Akkaoui et al., 2010).

Biological and Optical Applications

Antimicrobial and Antibacterial Activities : Novel 6,8-dichloro-imidazo[1,2-a]pyridine derivatives have shown promising results in antimicrobial studies. These compounds, incorporating pyridine, thiazole, and pyrazole moieties, exhibit significant antibacterial potency against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Ismail Althagafi et al., 2021).

Optoelectronic Materials : Research into the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives has revealed their potential in optoelectronic applications. These compounds show promising optical and thermal properties, making them suitable candidates for organic materials in optoelectronic devices (Puttavva Meti et al., 2017).

Future Directions

Imidazopyridine analogues, such as 6-Bromo-3-chloroimidazo[1,2-a]pyrazine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds could play a crucial role in the development of new drugs for treating these conditions in the future .

properties

IUPAC Name

6-bromo-3-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWTZNHOPYIRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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